molecular formula C15H18O5 B11848381 Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate

Katalognummer: B11848381
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: OGIPCOMAKFBDCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate is a synthetic organic compound belonging to the indene family It is characterized by the presence of methoxy groups and a carboxylate ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the methylation of 4,5,6-trimethoxy-1H-indene-2-carboxylic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indene derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy groups and the indene core structure can influence its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate is unique due to its specific arrangement of methoxy groups and the indene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C15H18O5

Molekulargewicht

278.30 g/mol

IUPAC-Name

methyl 4,5,6-trimethoxy-3-methyl-1H-indene-2-carboxylate

InChI

InChI=1S/C15H18O5/c1-8-10(15(16)20-5)6-9-7-11(17-2)13(18-3)14(19-4)12(8)9/h7H,6H2,1-5H3

InChI-Schlüssel

OGIPCOMAKFBDCV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CC2=CC(=C(C(=C12)OC)OC)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.